1,4-Piperazinedicarboxanilide

Description

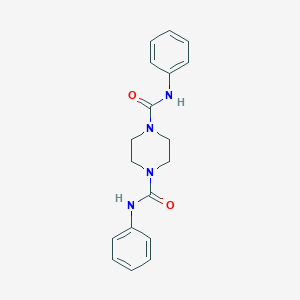

1,4-Piperazinedicarboxanilide (CAS 6511-89-3), also known as N1,N4-diphenylpiperazine-1,4-dicarboxamide, is a piperazine derivative with the molecular formula C₁₈H₂₀N₄O₂ and a molecular weight of 324.377 g/mol . This compound features two phenyl groups attached to the piperazine ring via carboxamide linkages, rendering it structurally distinct from simpler piperazine derivatives. Its aliases, such as "piperazine-1,4-dicarboxylic acid dianilide," reflect variations in nomenclature across databases and literature .

Properties

CAS No. |

6511-89-3 |

|---|---|

Molecular Formula |

C18H20N4O2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

1-N,4-N-diphenylpiperazine-1,4-dicarboxamide |

InChI |

InChI=1S/C18H20N4O2/c23-17(19-15-7-3-1-4-8-15)21-11-13-22(14-12-21)18(24)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,23)(H,20,24) |

InChI Key |

ONUDVYZRNCZADU-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Canonical SMILES |

C1CN(CCN1C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

solubility |

3.1 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 1-((2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine

This compound (C₁₃H₁₆N₂O₃, MW 248.28 g/mol) shares a piperazine backbone but incorporates a benzodioxane ring system instead of carboxamide-linked phenyl groups . Key differences include:

- Hydrogen-bonding capacity: Only 1 hydrogen bond donor versus 2 in 1,4-piperazinedicarboxanilide.

- Polarity : Higher topological polar surface area (50.8 Ų vs. ~75 Ų for this compound), suggesting divergent solubility and membrane permeability .

- Synthetic utility : The benzodioxane moiety may enhance stability in acidic environments compared to the carboxamide groups in this compound.

(b) Piperazine-1,4-diamine Derivatives

Compounds like Piperazine-1,4-diamine hydrochloride (CAS 45628-31-7) and 4-Methylpiperazin-1-amine dihydrochloride (CAS 40675-60-3) exhibit structural simplicity, lacking aromatic or carboxamide substituents . Their similarity scores (0.85–0.95) to this compound suggest partial overlap in pharmacophoric features but reduced complexity in functional groups .

(a) Antimicrobial Quinolone Derivatives

describes the synthesis of fluoroquinolone derivatives incorporating piperazine-carboxamide motifs, such as 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids . Unlike this compound, these compounds feature a bicyclic quinoline core and are tailored for antibacterial activity. The carboxamide group in these derivatives serves as a linker for attaching aryl substituents, a strategy less common in this compound’s applications .

(b) Substituent-Driven Activity

- Electron-withdrawing groups : Derivatives with benzenesulfonyl or aroyl substituents (as in ) exhibit enhanced antibacterial potency compared to this compound, which lacks such groups .

- Aromatic bulk : The diphenyl configuration in this compound may sterically hinder interactions with flat binding pockets (e.g., DNA gyrase), unlike smaller substituents in piperazine-diamine analogues .

Data Table: Key Comparative Properties

*Similarity scores are based on Tanimoto coefficients or analogous metrics from structural databases .

Research Findings and Implications

- Synthetic Flexibility: this compound’s carboxamide groups enable facile derivatization, as seen in ’s quinolone synthesis . However, its bulkier structure may limit bioavailability compared to simpler piperazine-diamine salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.